molecular formula C16H22 B14263142 2-(2-Bicyclo[2.2.2]oct-2-enyl)bicyclo[2.2.2]oct-2-ene CAS No. 159277-40-4

2-(2-Bicyclo[2.2.2]oct-2-enyl)bicyclo[2.2.2]oct-2-ene

Katalognummer: B14263142
CAS-Nummer: 159277-40-4
Molekulargewicht: 214.35 g/mol
InChI-Schlüssel: XRQKXQTVFBLNLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Bicyclo[2.2.2]oct-2-enyl)bicyclo[2.2.2]oct-2-ene is a unique organic compound characterized by its bicyclic structure. This compound features two bicyclo[2.2.2]octene units, which are known for their stability and interesting chemical properties. The structure of this compound makes it a subject of interest in various fields of scientific research, including organic chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bicyclo[2.2.2]oct-2-enyl)bicyclo[2.2.2]oct-2-ene typically involves a series of cycloaddition reactions. One common method is the Diels-Alder reaction, which is used to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced reaction monitoring techniques ensures consistent quality and minimizes the risk of side reactions .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Bicyclo[2.2.2]oct-2-enyl)bicyclo[2.2.2]oct-2-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to promote substitution reactions. The reaction conditions can vary widely depending on the desired outcome, but they often involve controlled temperatures and pressures to optimize the reaction efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced .

Wirkmechanismus

The mechanism of action of 2-(2-Bicyclo[2.2.2]oct-2-enyl)bicyclo[2.2.2]oct-2-ene involves its interaction with specific molecular targets. These interactions can lead to various effects, such as the modulation of enzyme activity or the alteration of cellular signaling pathways. The exact mechanism can vary depending on the context in which the compound is used, but it often involves the formation of stable complexes with target molecules .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

159277-40-4

Molekularformel

C16H22

Molekulargewicht

214.35 g/mol

IUPAC-Name

2-(2-bicyclo[2.2.2]oct-2-enyl)bicyclo[2.2.2]oct-2-ene

InChI

InChI=1S/C16H22/c1-5-13-6-2-11(1)9-15(13)16-10-12-3-7-14(16)8-4-12/h9-14H,1-8H2

InChI-Schlüssel

XRQKXQTVFBLNLM-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CCC1C=C2C3=CC4CCC3CC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.